molecular formula C6H9N3O2 B2904069 3-[1,2,4]Triazol-1-yl-butyric acid CAS No. 801228-15-9

3-[1,2,4]Triazol-1-yl-butyric acid

Cat. No. B2904069
CAS RN: 801228-15-9
M. Wt: 155.157
InChI Key: AUBVNSHIGBWECH-UHFFFAOYSA-N
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Description

3-[1,2,4]Triazol-1-yl-butyric acid is a biochemical used for proteomics research . It has a molecular formula of C6H9N3O2 and a molecular weight of 155.15 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C6H9N3O2 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.

Scientific Research Applications

3-[1,2,4]Triazol-1-yl-butyric acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit antitumor, antifungal, and antiviral activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. In biochemistry, this compound has been used as a probe for studying the structure and function of proteins. Additionally, this compound has been investigated for its potential applications in materials science, including its use as a building block for the synthesis of novel materials.

Mechanism of Action

Target of Action

It’s known that triazole derivatives can interact with a variety of enzymes and receptors . For instance, 1,2,3-triazole derivatives have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . These enzymes are crucial in the nervous system, playing a role in the breakdown of acetylcholine, a neurotransmitter.

Mode of Action

It’s known that the 1,2,3-triazole ring can form hydrogen bonds with different targets, leading to an improvement in pharmacokinetics, pharmacological, and toxicological properties of compounds . The 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der Waals interaction .

Biochemical Pathways

Given the potential inhibitory action on ache and buche, it could be inferred that the compound may influence cholinergic signaling pathways .

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Result of Action

Triazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers .

Advantages and Limitations for Lab Experiments

3-[1,2,4]Triazol-1-yl-butyric acid has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with minimal impurities. This compound is also stable under a wide range of conditions, making it suitable for use in various assays and experiments. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of 3-[1,2,4]Triazol-1-yl-butyric acid. One area of interest is the development of this compound-based therapeutics for the treatment of cancer, Alzheimer's disease, and other disorders. Another area of interest is the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its potential applications in medicinal chemistry, biochemistry, and materials science make it an exciting area of study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-[1,2,4]Triazol-1-yl-butyric acid can be achieved through several methods, including the reaction of 1,2,4-triazole with butyric acid under acidic conditions or the reaction of 1,2,4-triazole with butyryl chloride in the presence of a base. Another method involves the reaction of 1,2,4-triazole with butyric anhydride in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with minimal impurities.

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-5(2-6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBVNSHIGBWECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

801228-15-9
Record name 801228-15-9
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